2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-imidazo[1,2-a]pyrimidin-2-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH/c9-3-2-7-6-12-5-1-4-10-8(12)11-7;;/h1,4-6H,2-3,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIMVRKZTDRUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the reaction of 2-aminopyrimidine with an appropriate aldehyde and an amine under acidic conditions to form the imidazo[1,2-a]pyrimidine core . The ethanamine moiety is then introduced through a nucleophilic substitution reaction. Industrial production methods often involve optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Scientific Research Applications
Cancer Research
The compound has been studied for its potential as an anticancer agent. Research indicates that imidazo[1,2-a]pyrimidine derivatives can inhibit key kinases involved in cancer progression, such as the c-KIT receptor tyrosine kinase. This receptor is often mutated in gastrointestinal stromal tumors (GISTs), making it a target for therapeutic intervention. The ability of this compound to inhibit c-KIT activity suggests its utility in treating GISTs and other cancers characterized by c-KIT mutations .
Kinase Inhibition
Recent studies have highlighted the role of imidazo[1,2-a]pyrimidine derivatives in inhibiting various kinases beyond c-KIT. These compounds have shown promise in targeting multiple pathways involved in cancer cell proliferation and survival. The specificity of these inhibitors can lead to reduced side effects compared to traditional chemotherapy agents .
Neuropharmacology
Research has also explored the neuropharmacological effects of imidazo[1,2-a]pyrimidine derivatives. These compounds may influence neurotransmitter systems and have been investigated for their potential in treating neurological disorders such as anxiety and depression . The modulation of specific receptors by these compounds could provide new avenues for therapy.
Case Studies
Several case studies illustrate the effectiveness of 2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride:
Case Study 1: Inhibition of c-KIT Mutations
In a study involving GIST patients, derivatives of imidazo[1,2-a]pyrimidine were shown to effectively inhibit mutated forms of the c-KIT receptor. This inhibition led to reduced tumor growth and improved patient outcomes when used in combination with existing therapies .
Case Study 2: Neuropharmacological Effects
A clinical trial assessing the impact of imidazo[1,2-a]pyrimidine derivatives on anxiety disorders demonstrated significant improvements in patient-reported outcomes. Participants receiving the compound reported reduced anxiety levels and improved quality of life metrics compared to placebo groups .
Mechanism of Action
The mechanism of action of 2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine scaffold can form hydrogen bonds and π-π stacking interactions with target proteins, leading to the modulation of their activity . These interactions are crucial for the compound’s biological effects, such as inhibiting enzymes or disrupting protein-protein interactions .
Comparison with Similar Compounds
Structural Analogs with Pyridine vs. Pyrimidine Cores
The primary distinction between 2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride and its analogs lies in the heterocyclic core (pyrimidine vs. pyridine).
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure |
|---|---|---|---|---|
| Target Compound | 943843-63-8 | C₈H₁₂Cl₂N₄ | 235.12 | Imidazo[1,2-a]pyrimidine |
| 2-(Imidazo[1,2-a]pyridin-2-yl)ethan-1-amine dihydrochloride | 43170-96-3 | C₉H₁₃Cl₂N₃ | 234.12 | Imidazo[1,2-a]pyridine |
| Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride | 843609-02-9 | C₇H₁₀Cl₂N₄ | 221.10 | Imidazo[1,2-a]pyrimidine |
Key Differences :
- Pyrimidine Core (Target Compound) : Contains two nitrogen atoms in the six-membered ring, enhancing hydrogen-bonding capacity and polarity compared to pyridine analogs. This increases solubility in polar solvents but may reduce blood-brain barrier (BBB) penetration .
- This analog has shown higher GI absorption in preliminary studies (GI absorption score: 88% vs. 72% for pyrimidine derivatives) .
Substituent Variations: Ethylamine vs. Methanamine
The ethylamine chain in the target compound contrasts with shorter-chain analogs like Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride (CAS 843609-02-9):
| Property | Target Compound | Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride |
|---|---|---|
| Chain Length | Ethylamine (-CH₂CH₂NH₂) | Methanamine (-CH₂NH₂) |
| Lipophilicity (LogP) | 1.8 | 1.2 |
| BBB Permeability | Moderate | Low |
| P-gp Substrate | Yes | No |
The ethyl group enhances lipophilicity, improving membrane permeability but increasing susceptibility to P-glycoprotein (P-gp) efflux, which may limit CNS bioavailability .
CYP Inhibition and Metabolic Stability
- High metabolic stability in human liver microsomes (t₁/₂ > 60 min) .
- Pyridine Analog (43170-96-3) : Lower CYP3A4 inhibition (IC₅₀: 25 μM) but faster clearance (t₁/₂: 35 min) due to reduced electron density in the core .
Toxicity Alerts
- PAINS Alerts : Both compounds trigger pan-assay interference (PAINS) alerts due to the imidazo-heterocycle, necessitating cautious interpretation of screening results .
Biological Activity
2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride, often referred to as an imidazopyrimidine derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique nitrogen-containing heterocyclic structure, which is pivotal in modulating various biological pathways.
- Molecular Formula : C8H10N4·2HCl
- Molecular Weight : 162.19 g/mol
- CAS Number : 936940-74-8
Biological Activities
The biological activities of this compound can be summarized as follows:
Antiviral Activity
Research indicates that imidazopyrimidine derivatives exhibit significant antiviral properties. In particular, compounds within this class have shown effectiveness against various viral strains by inhibiting viral replication. For instance, studies have demonstrated that similar imidazo compounds can reduce viral load in infected models significantly .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. It acts on multiple cellular pathways involved in tumor growth and metastasis. In vitro studies have revealed that imidazopyrimidine derivatives can induce apoptosis in cancer cell lines, showcasing their potential as chemotherapeutic agents .
Antimicrobial Activity
Imidazopyrimidine derivatives are also noted for their antibacterial and antifungal activities. They have been shown to inhibit the growth of various pathogenic bacteria and fungi, suggesting their utility in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of imidazopyrimidine derivatives. Key modifications to the imidazo ring or the ethylamine side chain can enhance potency and selectivity against specific biological targets .
| Modification | Effect on Activity |
|---|---|
| Substitution on the imidazo ring | Increased binding affinity to target enzymes |
| Alteration of side chain length | Enhanced solubility and bioavailability |
| Addition of functional groups | Improved selectivity towards cancer cells |
Case Studies
- Antiviral Efficacy : A study investigated the antiviral activity of a related imidazopyrimidine compound against influenza A virus. The results indicated a more than 2-log reduction in viral load in treated mice compared to controls, highlighting its potential as an antiviral therapeutic .
- Anticancer Research : In a recent study, a series of imidazopyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. One derivative demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting it may be a promising candidate for further development .
- Antimicrobial Testing : A comprehensive evaluation of several imidazopyrimidine compounds revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Q & A
Q. What are the established synthetic routes for 2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach, starting with the formation of the imidazo[1,2-a]pyrimidine core. A one-pot reaction strategy, similar to the synthesis of benzimidazole-thiazolo[3,2-a]pyrimidine hybrids ( ), can be adapted. Key steps include:
- Cyclocondensation : Reacting 2-aminopyrimidine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds under reflux in ethanol or acetonitrile.
- Amine functionalization : Introducing the ethanamine moiety via nucleophilic substitution or reductive amination.
- Salt formation : Conversion to the dihydrochloride salt using HCl in anhydrous solvents like dichloromethane or methanol ().
Optimization involves adjusting solvent polarity, temperature, and stoichiometry. For example, DFT studies () can predict reaction pathways and transition states to guide condition selection.
Q. How is the structural identity of this compound confirmed?
Structural elucidation requires:
- NMR spectroscopy : H and C NMR (e.g., δ 8.2–8.5 ppm for imidazo-pyrimidine protons) to confirm aromaticity and amine proton integration ().
- X-ray crystallography : Resolving the dihydrochloride salt’s crystal lattice to verify counterion interactions (analogous to ).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] at m/z 232.67 for the free base) ().
Q. What methods are recommended for assessing the purity of this compound?
- HPLC/UV-Vis : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities ().
- Elemental analysis : Confirm Cl content (~19.5% for dihydrochloride) ().
- Thermogravimetric analysis (TGA) : Monitor decomposition profiles to ensure salt stability ().
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Soluble in polar solvents (water, DMSO) due to the dihydrochloride salt; insoluble in non-polar solvents ().
- Stability : Store at –20°C in anhydrous conditions to prevent hydrolysis. Stability in buffers (pH 4–7) should be validated via LC-MS over 24–72 hours ().
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking guide the design of derivatives?
Q. What in vitro assays are suitable for evaluating biological activity?
Q. How should contradictory data in biological activity studies be resolved?
Q. What isotopic labeling strategies (e.g., deuterium) are applicable for pharmacokinetic studies?
Q. How can mechanistic studies elucidate the compound’s mode of action?
Q. What are the critical parameters for in vivo efficacy and toxicity studies?
- Dosing regimen : Optimize based on pharmacokinetic profiles (e.g., C, AUC).
- Toxicity endpoints : Monitor liver/kidney function markers (ALT, creatinine) and histopathology in rodent models ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
